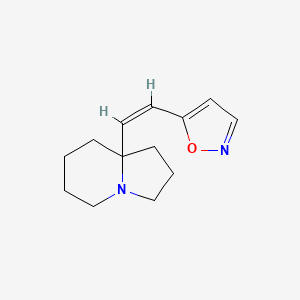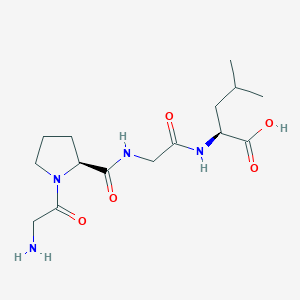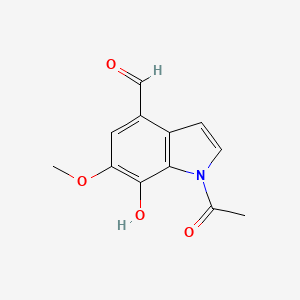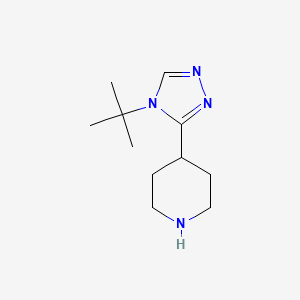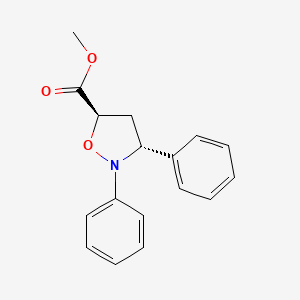
Glycylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-((S)-1-(2-(2-Aminoacetamido)acetyl)pyrrolidine-2-carboxamido)-5-guanidinopentanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyrrolidine ring, an aminoacetamido group, and a guanidinopentanoic acid moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-1-(2-(2-Aminoacetamido)acetyl)pyrrolidine-2-carboxamido)-5-guanidinopentanoic acid typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Aminoacetamido Group: This step involves the reaction of the intermediate with aminoacetic acid derivatives under controlled conditions.
Attachment of the Guanidinopentanoic Acid Moiety: This final step involves coupling reactions using guanidine derivatives and pentanoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
化学反应分析
Types of Reactions
(S)-2-((S)-1-(2-(2-Aminoacetamido)acetyl)pyrrolidine-2-carboxamido)-5-guanidinopentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学研究应用
(S)-2-((S)-1-(2-(2-Aminoacetamido)acetyl)pyrrolidine-2-carboxamido)-5-guanidinopentanoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions at the molecular level.
Medicine: It has potential therapeutic applications, including drug development and disease treatment.
Industry: The compound can be utilized in the development of new materials and industrial processes.
作用机制
The mechanism of action of (S)-2-((S)-1-(2-(2-Aminoacetamido)acetyl)pyrrolidine-2-carboxamido)-5-guanidinopentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Triple Bond Compounds: Compounds featuring triple bonds, such as acetylene and cyanogen.
Schiff Base Conjugated-Palladium Complexes: Compounds with potential anticancer applications.
Uniqueness
(S)-2-((S)-1-(2-(2-Aminoacetamido)acetyl)pyrrolidine-2-carboxamido)-5-guanidinopentanoic acid stands out due to its unique combination of functional groups and structural complexity. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
506416-16-6 |
|---|---|
分子式 |
C15H27N7O5 |
分子量 |
385.42 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-1-[2-[(2-aminoacetyl)amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C15H27N7O5/c16-7-11(23)20-8-12(24)22-6-2-4-10(22)13(25)21-9(14(26)27)3-1-5-19-15(17)18/h9-10H,1-8,16H2,(H,20,23)(H,21,25)(H,26,27)(H4,17,18,19)/t9-,10-/m0/s1 |
InChI 键 |
WIPGFQLMCHSQEV-UWVGGRQHSA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
规范 SMILES |
C1CC(N(C1)C(=O)CNC(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


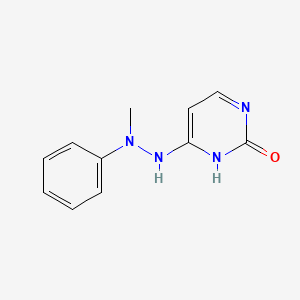
![3-Hydroxy-7-phenylfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12904675.png)
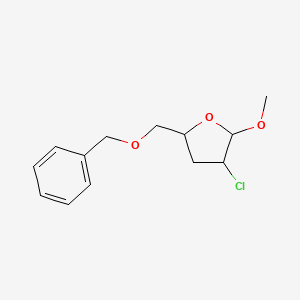
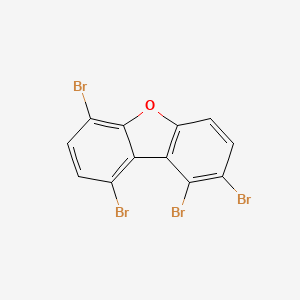

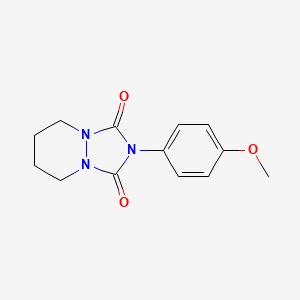
methanone](/img/structure/B12904710.png)
